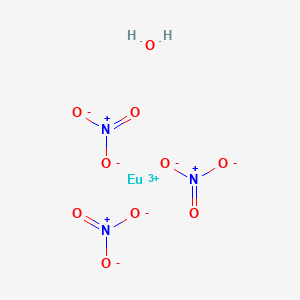

硝酸ユウロピウム(III) 水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Europium(III) nitrate hydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·xH₂O. It is a highly water-soluble crystalline europium source, compatible with nitrates and lower (acidic) pH environments . This compound is commonly used in various scientific and industrial applications due to its unique properties, including its luminescent characteristics.

科学的研究の応用

Europium(III) nitrate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing europium-doped materials, such as thin-film phosphors and nanophosphors.

Biology: Utilized in bioimaging due to its luminescent properties.

Medicine: Employed in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the production of specialized steels and as a catalyst in various chemical reactions.

作用機序

Target of Action

Europium(III) nitrate hydrate is primarily used as a dopant in the preparation of various materials . It is also used as a precursor to synthesize thin-film phosphors and in the fabrication of nanomaterials .

Mode of Action

Europium(III) nitrate hydrate interacts with its targets by being incorporated into their structure during synthesis . For instance, it can react with anions and other Lewis bases to form complexes . An example of this is its reaction with 1,3,5-trimesic acid to form a europium metal-organic framework, a type of coordination polymer .

Biochemical Pathways

The specific biochemical pathways affected by Europium(III) nitrate hydrate are largely dependent on the material it is doping or the complexes it forms. For instance, when used in the synthesis of Y2O3:Eu3+ thin-film phosphors, it can affect the luminescent properties of the resulting material .

Pharmacokinetics

Its solubility in water can impact its distribution and availability in a given system.

Result of Action

The primary result of Europium(III) nitrate hydrate’s action is the alteration of the properties of the materials it dopes or the complexes it forms . For instance, it can enhance the luminescent properties of materials, making them suitable for display applications and white light-emitting diodes .

Action Environment

The action of Europium(III) nitrate hydrate can be influenced by environmental factors such as temperature and pH. For example, the hexahydrate form of the compound decomposes at a temperature of 65°C . Additionally, its solubility can be affected by the pH of the solution . It is also an oxidizing agent, and when mixed with hydrocarbons, it can form a flammable mixture .

生化学分析

Biochemical Properties

Europium(III) nitrate hydrate is known to interact with various biomolecules. For instance, it reacts with anions and other Lewis bases to form complexes

Cellular Effects

These frameworks are employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .

Molecular Mechanism

At higher concentrations, the binding of nitrate to Europium(III) is observed . Europium(III) nitrate hydrate reacts with anions and other Lewis bases to form complexes . For example, with 1,3,5- trimesic acid, europium metal-organic framework, a coordination polymer, under hydrothermal conditions .

Temporal Effects in Laboratory Settings

The hexahydrate of Europium(III) nitrate hydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . The thermal decomposition is a complex step-wise process .

準備方法

Synthetic Routes and Reaction Conditions: Europium(III) nitrate hydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows :

Eu2O3+6HNO3→2Eu(NO3)3+3H2O

This reaction results in the formation of europium(III) nitrate, which can then be hydrated to produce europium(III) nitrate hydrate.

Industrial Production Methods: In industrial settings, the production of europium(III) nitrate hydrate follows a similar process but on a larger scale. The europium oxide is dissolved in concentrated nitric acid under controlled temperature and pressure conditions to ensure complete dissolution and formation of the nitrate compound. The resulting solution is then evaporated to obtain the hydrated crystals.

化学反応の分析

Types of Reactions: Europium(III) nitrate hydrate undergoes various chemical reactions, including:

Oxidation: As an oxidizing agent, it can participate in redox reactions.

Complexation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents and controlled temperature conditions.

Complexation Reactions: Often involve ligands such as 1,3,5-trimesic acid under hydrothermal conditions.

Major Products:

Oxidation: Europium(III) oxide (Eu₂O₃) can be formed.

Complexation: Various europium-based metal-organic frameworks (MOFs) can be synthesized.

類似化合物との比較

- Europium(III) chloride hexahydrate

- Gadolinium(III) nitrate hexahydrate

- Terbium(III) nitrate hexahydrate

Comparison: Europium(III) nitrate hydrate is unique due to its high solubility in water and its strong oxidizing properties. Compared to similar compounds like gadolinium(III) nitrate hexahydrate and terbium(III) nitrate hexahydrate, europium(III) nitrate hydrate is particularly valued for its luminescent characteristics, making it highly useful in applications such as bioimaging and the synthesis of light-emitting materials .

生物活性

Europium(III) nitrate hydrate (Eu(NO₃)₃·6H₂O) is an inorganic compound that has garnered attention in various fields, particularly in materials science and biomedicine. This article delves into its biological activity, including its biochemical interactions, potential applications in medicine, and associated toxicity studies.

Chemical Structure and Solubility

Europium(III) nitrate hydrate typically forms colorless hygroscopic crystals. In dilute solutions, it exists as an aquo complex [Eu(H2O)x]3+, where x can be 8 or 9. In concentrated solutions, the nitrate ions bind more significantly to europium ions .

Mechanism of Action

The primary mechanism through which europium(III) nitrate hydrate exerts its biological effects is via its role as a dopant in various materials. When incorporated into host matrices during synthesis, it modifies the electronic and optical properties of these materials, enhancing their luminescent efficiency and spectral characteristics. This property is particularly useful in bioimaging applications .

Biological Applications

Bioimaging and Diagnostics

Recent studies have highlighted the potential of europium compounds, including europium(III) nitrate hydrate, in bioimaging due to their luminescent properties. These compounds can be utilized as contrast agents in imaging techniques, offering high sensitivity and specificity for biological tissues .

Therapeutic Applications

Research indicates that europium-doped biomaterials exhibit osteogenic (bone-forming), angiogenic (blood vessel-forming), neuritogenic (nerve growth-promoting), antibacterial, and anti-tumor properties. These findings suggest that europium ions can enhance the functionality of biomaterials used in regenerative medicine . For example, europium hydroxide nanorods have shown promise in promoting endothelial cell proliferation and migration, indicating potential applications in treating ischemic diseases .

Toxicity Studies

In Vivo Toxicity

A study assessing the toxicity of europium hydroxide nanorods administered to mice revealed mild toxicity at higher doses (125 mg/kg). Histological examinations indicated no significant changes in vital organs except for slight elevations in liver enzymes. This suggests that while europium compounds can be biocompatible at lower concentrations, caution is warranted at elevated doses .

Comparative Toxicity Analysis

The toxicity profile of europium(III) nitrate hydrate appears favorable compared to other heavy metals and lanthanides. Studies indicate low toxicity levels associated with its use in biomedical applications . The following table summarizes key findings from toxicity studies:

| Compound | Administration Route | Dose Range (mg/kg) | Toxicity Observed |

|---|---|---|---|

| Europium Hydroxide Nanorods | Intraperitoneal | 1.25 - 125 | Mild toxicity at higher doses |

| Europium(III) Nitrate Hydrate | Various | Not specified | Generally low toxicity reported |

Case Studies and Research Findings

- Osteogenic Properties : A study demonstrated that doping biomaterials with europium ions significantly enhanced their osteogenic properties, promoting bone cell proliferation and differentiation .

- Antibacterial Activity : Research indicates that europium-containing nanoparticles exhibit superior antibacterial activity compared to conventional agents, suggesting their potential for future development as antimicrobial agents.

- Neuritogenic Effects : Europium compounds have shown potential in promoting neurite outgrowth, indicating possible applications in nerve regeneration therapies .

特性

IUPAC Name |

europium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGOHVJDOSTECY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH2N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。